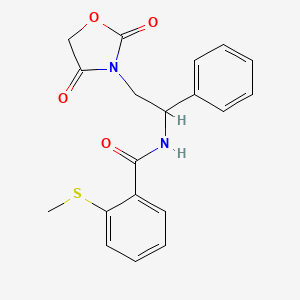
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride: is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a sulfonamide group The compound also contains an aminopropyl side chain, which is protonated to form the hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substitutions, such as the chlorine atoms at positions 5 and 6.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Attachment of the Aminopropyl Side Chain: The aminopropyl group is attached via nucleophilic substitution, often using a suitable amine precursor.
Formation of the Hydrochloride Salt: The final step involves protonation of the amine group to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other substituents.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Aminopropyl)triethoxysilane: Used in surface functionalization and biosensing applications.
3-Aminopropyltriethoxysilane: Commonly used in silanization processes.
Uniqueness
N-(3-Aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and aminopropyl groups allows for versatile interactions with various targets, making it valuable in diverse research and industrial applications.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-5,6-dichloropyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O2S.ClH/c9-7-4-6(5-12-8(7)10)16(14,15)13-3-1-2-11;/h4-5,13H,1-3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYIVINRBYKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2809448.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)


![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)
![9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2809458.png)
![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)
![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)
![2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2809471.png)
